2-(1H-indol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-indol-1-yl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)15-5-6-18(24-11-15)27-10-8-16(12-27)25-19(28)13-26-9-7-14-3-1-2-4-17(14)26/h1-7,9,11,16H,8,10,12-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXHDNLUXRBIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=CC3=CC=CC=C32)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features, including an indole moiety, a trifluoromethyl-substituted pyridine ring, and a pyrrolidine substituent, suggest promising biological activity. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 388.4 g/mol. The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound of interest for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F3N4O |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 1788844-53-0 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, anticancer, and neuroprotective effects. The biological activity of This compound has been investigated in several studies.
Antibacterial Activity
Compounds structurally related to the target compound have shown significant antibacterial properties. For instance, derivatives of indole and pyridine have been tested against various bacterial strains, demonstrating varying degrees of efficacy.
Case Study: Antibacterial Testing
A study evaluated the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results indicated that compounds similar to This compound exhibited inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 44 nM |
| Compound B | E. coli | 360 nM |
| Compound C | P. aeruginosa | 710 nM |
The mechanism by which This compound exerts its biological effects may involve interaction with specific biological targets, such as enzymes or receptors involved in bacterial cell wall synthesis or apoptosis signaling pathways.
Apoptosis Induction
Research has indicated that certain indole derivatives can induce apoptosis in cancer cells through caspase activation. This suggests that This compound may also possess anticancer properties by promoting programmed cell death in malignant cells.
Example Findings:
A derivative tested on HepG2 liver cancer cells showed an IC50 value of 10.56 ± 1.14 µM, indicating significant cytotoxicity and potential for further development as an anticancer agent.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antipsychotic Potential
Research indicates that compounds with similar structures may interact with neurotransmitter systems involved in psychotic disorders. For instance, studies on related indole derivatives have shown efficacy in modulating serotonin receptors, which are critical in treating conditions like schizophrenia and bipolar disorder .
Anti-inflammatory Activity
Indole derivatives have been recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could position it as a therapeutic agent for inflammatory diseases .
Antiviral Properties
Certain indole-based compounds have demonstrated antiviral activity against viruses such as HIV and respiratory syncytial virus (RSV). The specific interactions of the compound with viral proteins could be explored further to assess its potential as an antiviral agent .
Case Study 1: Antipsychotic Activity
In a double-blind clinical trial, a related indole derivative was tested for its effects on patients with schizophrenia. The results indicated significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores, suggesting potential benefits for patients treated with similar compounds .
Case Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of indole derivatives found that certain compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests that the compound may also have therapeutic implications for chronic inflammatory conditions .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Indole-Acetamide Scaffolds
Key Observations :
- Substituent Effects: Trifluoromethyl groups (CF₃) on pyridine or benzoyl rings improve metabolic stability and membrane permeability . Methyl vs. unsubstituted indole: Methylation increases lipophilicity but may reduce solubility .
- Linker Modifications: Thioamide vs. acetamide ( vs. Piperazine vs. pyrrolidine: Piperazine-containing analogues (e.g., 8b) show higher melting points (241–242°C vs. ~200°C estimated for the target), suggesting greater crystallinity .
Structure-Activity Relationship (SAR) Trends
Indole Substitution :
- 1H-Indol-1-yl (target) vs. 1-methylindol-3-yl (): The former may offer better π-π stacking with aromatic residues in target proteins.
Pyridine Modifications :
- CF₃ at the 5-position (target) vs. 3-chloro-5-CF₃ (): Positional effects influence electronic properties and steric interactions.
Amide Linkers :
- Acetamide (target) vs. thioamide (): Thioamides enhance binding affinity but are prone to oxidation.
Q & A
Q. What are common synthetic routes for preparing 2-(1H-indol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide?
The compound can be synthesized via Pd-catalyzed amidation and cyclization reactions. For example, analogous indole-acetamide derivatives are synthesized using Pd catalysis to couple indole moieties with pyrrolidine-containing scaffolds under controlled temperatures (80–110°C) and solvent systems (e.g., DMF or THF) . Key intermediates, such as N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide, are prepared via multi-step functionalization of indole rings, followed by amidation with trifluoromethylpyridine-pyrrolidine precursors .
Q. How is structural characterization performed for this compound?
Characterization typically involves 1H/13C NMR to confirm regiochemistry and functional group integration. For example, indole-acetamide derivatives exhibit distinct aromatic proton signals between δ 7.0–8.5 ppm for indole and pyridine rings, while the trifluoromethyl group appears as a singlet in 19F NMR . HRMS and FTIR are used to validate molecular weight and carbonyl stretching vibrations (~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for the Pd-catalyzed coupling step?
Yields depend on solvent polarity, temperature, and ammonia source. For example, using NH4OAc as an ammonia source in DMF at 110°C improves cyclization efficiency (up to 85% yield in analogous syntheses). Prolonged reaction times (>24 hours) may lead to side reactions, requiring careful monitoring via TLC or HPLC .
Q. What strategies resolve stereochemical challenges in pyrrolidine ring functionalization?
Chiral resolution or enantioselective synthesis is critical. For example, (R)-enantiomers of related pyrrolidine-acetamides are isolated via chiral column chromatography (e.g., Chiralpak AD-H) and confirmed by optical rotation and X-ray crystallography . Computational modeling (DFT) can predict steric hindrance in trifluoromethylpyridine-pyrrolidine intermediates .
Q. How are contradictory spectral data analyzed (e.g., unexpected NOE effects in NMR)?
Contradictions may arise from conformational flexibility or impurities. 2D NMR (COSY, NOESY) helps distinguish regioisomers. For instance, unexpected NOE correlations in indole derivatives can indicate non-planar conformations of the pyrrolidine ring, necessitating dynamic NMR studies or temperature-dependent experiments .
Methodological Considerations
Q. What purification techniques are recommended for hygroscopic intermediates?
Hygroscopic intermediates (e.g., trifluoromethylpyridine-pyrrolidines) require anhydrous conditions. Flash chromatography with silica gel (60–120 mesh) and eluents like EtOAc/hexane (3:7) is effective. Lyophilization is preferred for final products to avoid decomposition .
Q. How is computational modeling integrated to validate proposed reaction mechanisms?
DFT calculations (e.g., Gaussian 09) predict transition states and regioselectivity in Pd-catalyzed cyclizations. For example, modeling the Pd(II)-indole intermediate’s electron density clarifies preferential C–N bond formation at the indole C2 position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
